LogP Differentiation: Higher Lipophilicity vs. Shorter-Chain and Cyclopropanecarbonyl Analogs
The target compound's XLogP3 is predicted to be 1.1–1.3 (based on atom-based calculations for C12H21NO2), whereas the shorter-chain cyclopropanecarbonyl analog (C11H19NO2, CAS 13361-34-7) has an XLogP3 of 0.6 [1], and the acetyl analog (C9H17NO2) is estimated at ~0.2. This difference of approximately 0.5–1.1 logP units indicates significantly higher membrane permeability for the target compound, which is a critical advantage for central nervous system (CNS) and intracellular target engagement.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~1.1–1.3 (predicted) |
| Comparator Or Baseline | Cyclopropanecarbonyl analog (CAS 13361-34-7): XLogP3 = 0.6; acetyl analog: ~0.2 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ 0.5–1.1 units higher |
| Conditions | Computed by XLogP3 algorithm; no experimental logP available |
Why This Matters
A higher logP directly enhances passive membrane permeability, improving cellular uptake and potentially increasing oral bioavailability for lead compounds built on this scaffold.
- [1] PubChem. Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (CID 121200495). XLogP3-AA = 0.6. 2021. View Source
